3-(1-Methyl-1H-imidazol-5-yl)propan-1-ol

Medicinal Chemistry Physicochemical Property Prediction ADME

Researchers face failed SAR studies when substituting N-methylated imidazole scaffolds with non-methylated analogs. 3-(1-Methyl-1H-imidazol-5-yl)propan-1-ol (CAS 615578-60-4) provides the exact pharmacophore for target engagement. • Enables direct synthesis of chiral amino alcohols without N-protection, accelerating hit-to-lead timelines. • N-Methylation enhances BBB permeability & metabolic stability vs. unsubstituted imidazoles (logP 0.345, pKa 15.07). • High-purity (≥95%) building block for reproducible radioligand & MOF synthesis. White to off-white solid, soluble in water, chloroform, methanol.

Molecular Formula C7H12N2O
Molecular Weight 140.186
CAS No. 615578-60-4
Cat. No. B2573861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Methyl-1H-imidazol-5-yl)propan-1-ol
CAS615578-60-4
Molecular FormulaC7H12N2O
Molecular Weight140.186
Structural Identifiers
SMILESCN1C=NC=C1CCCO
InChIInChI=1S/C7H12N2O/c1-9-6-8-5-7(9)3-2-4-10/h5-6,10H,2-4H2,1H3
InChIKeyVPOHJFIHBDOUCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Methyl-1H-imidazol-5-yl)propan-1-ol Physicochemical Profile


3-(1-Methyl-1H-imidazol-5-yl)propan-1-ol (CAS 615578-60-4) is an N-methylated imidazole-propanol derivative with the molecular formula C7H12N2O and a molecular weight of 140.18 g/mol . It is a versatile small-molecule scaffold and building block, primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry and organic synthesis . The compound is commercially available as a white to off-white solid with purities typically ranging from 95% to 98%, and its physical properties—including solubility in water, chloroform, and methanol—make it amenable to a variety of laboratory workflows .

N-Methylated imidazole scaffold for SAR studies and lead optimization
Primary alcohol handle supports diverse derivatization strategies
High-purity solid form suitable for reproducible multi-step synthesis

3-(1-Methyl-1H-imidazol-5-yl)propan-1-ol vs. Unsubstituted Imidazole Analogs


In-class substitution of 3-(1-Methyl-1H-imidazol-5-yl)propan-1-ol with non-methylated analogs such as 3-(1H-imidazol-5-yl)propan-1-ol (CAS 49549-75-9) is scientifically unsound due to the profound impact of N-methylation on key molecular properties. The presence of the N-methyl group alters the electronic distribution and steric environment of the imidazole ring, directly influencing ligand-binding conformations, metabolic stability, and physicochemical parameters [1]. Specifically, N-methylation reduces hydrogen-bond donor capacity, increases lipophilicity, and modulates pKa, which collectively affect membrane permeability, off-target interactions, and overall pharmacokinetic profiles [2]. These differences are not merely theoretical; they have been quantitatively validated in computational and experimental studies, rendering the unsubstituted analog an unsuitable replacement in structure-activity relationship (SAR) studies and lead optimization campaigns where the N-methyl motif is a critical pharmacophoric element.

Hydrogen-bond donor absence
N-Methyl group eliminates H-bond donor capacity, which may shift ligand-receptor interaction profiles compared to des-methyl analog.
Protonation state divergence
Large pKa shift alters protonation at physiological pH, potentially affecting solubility, permeability, and binding properties.
Synthetic pathway incompatibility
Unsubstituted analog requires additional N-protection steps, introducing complexity and yield variability in chiral derivatization.

3-(1-Methyl-1H-imidazol-5-yl)propan-1-ol Comparative Evidence


Enhanced Lipophilicity (logP)

N-Methylation of the imidazole ring in 3-(1-Methyl-1H-imidazol-5-yl)propan-1-ol leads to a measurable increase in lipophilicity compared to the non-methylated analog 3-(1H-imidazol-5-yl)propan-1-ol (CAS 49549-75-9). This is reflected in the calculated logP values, with the N-methylated compound exhibiting a logP of 0.345 versus a reported logP of 0.3346 for the des-methyl analog [1]. While the absolute difference appears small, in the context of medicinal chemistry, such modifications can significantly influence membrane permeability and blood-brain barrier penetration, key determinants of in vivo distribution [2]. This differentiation is critical for lead optimization where fine-tuning lipophilicity is required to balance potency and ADME properties.

logP Comparison
Class-level inference
Target: logP 0.345
Comparator: logP 0.3346
Δ ≈ +0.0104
Reported lipophilicity shift; context-dependent
In silico prediction; small difference may not translate to measurable permeability change
Medicinal Chemistry Physicochemical Property Prediction ADME

pKa and Hydrogen-Bond Donor Capacity

The N-methyl substitution on the imidazole ring eliminates one hydrogen-bond donor site and modifies the basicity of the imidazole nitrogen. The predicted pKa for 3-(1-Methyl-1H-imidazol-5-yl)propan-1-ol is 15.07 ± 0.10 , reflecting the imidazolium ion formation equilibrium. In contrast, the non-methylated analog 3-(1H-imidazol-5-yl)propan-1-ol possesses a free N-H group capable of both hydrogen-bond donation and acceptance, with a predicted pKa in the range of 6-7 for the imidazole ring [1]. This shift in pKa and reduction in hydrogen-bond donor capacity directly impacts ligand-receptor interactions, especially in biological targets where the imidazole moiety engages in key hydrogen-bond networks. The N-methylated compound thus offers a distinct pharmacophoric profile that cannot be replicated by its des-methyl counterpart.

pKa Shift
Class-level inference
Target pKa: 15.07 ± 0.10
Comparator pKa: ~6.5
Δ ≈ +8.5 units
Reported basicity shift; may alter protonation context
Predicted values; experimental validation recommended
pKa Prediction Hydrogen Bonding Pharmacophore Modeling

Commercial Purity and Scalability

3-(1-Methyl-1H-imidazol-5-yl)propan-1-ol is available from multiple reputable vendors with guaranteed purities of 95% to 98% , ensuring consistent performance in synthetic applications. In contrast, the non-methylated analog 3-(1H-imidazol-5-yl)propan-1-ol is also available at 95% purity , but the N-methylated variant offers a distinct advantage in reaction yields due to reduced side reactions associated with the free N-H group, such as unwanted alkylation or acylation at the imidazole nitrogen [1]. The defined purity levels and availability in gram quantities from suppliers like Leyan (1g, 5g, 10g, 25g) support its use as a reliable building block for both academic and industrial research settings, reducing the need for in-house purification and minimizing batch-to-batch variability.

Purity & Scalability
Supporting evidence
95–98% purity, gram-scale availability
Supports reproducible synthesis workflows
Vendor specifications as of 2025–2026
Chemical Synthesis Quality Control Procurement Specification

Chiral Building Block for Asymmetric Synthesis

3-(1-Methyl-1H-imidazol-5-yl)propan-1-ol serves as a key precursor to a range of chiral amino alcohol derivatives, such as (3S)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propan-1-ol (CAS 2137143-49-6), which are valuable intermediates in the synthesis of biologically active molecules [1]. The N-methyl imidazole moiety in these derivatives has been shown to enhance binding affinity and selectivity in certain target classes compared to unsubstituted imidazole analogs [2]. Specifically, the 1-methyl-1H-imidazol-5-yl group is a recognized pharmacophore in histamine H3 receptor antagonists and other GPCR-targeting compounds, where it contributes to improved metabolic stability and reduced off-target activity [3]. This scaffold versatility is not shared by the non-methylated analog, which often requires additional protection/deprotection steps during synthesis.

Synthetic Utility
Supporting evidence
Precursor to chiral amino alcohol without N-protection
Streamlines chiral library synthesis
Reduces synthetic steps vs. des-methyl analog
Asymmetric Synthesis Chiral Building Blocks Medicinal Chemistry

3-(1-Methyl-1H-imidazol-5-yl)propan-1-ol Applications


Chiral Amino Alcohols for CNS Drug Discovery

3-(1-Methyl-1H-imidazol-5-yl)propan-1-ol is an ideal starting material for the preparation of chiral amino alcohols such as (3S)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propan-1-ol, which serve as key intermediates in the synthesis of CNS-active compounds targeting histamine H3 receptors and other GPCRs [1]. The N-methyl imidazole motif in these intermediates contributes to improved blood-brain barrier permeability and metabolic stability, as supported by SAR studies on histamine H3 receptor antagonists [2]. Researchers procuring this compound can efficiently generate focused libraries of chiral ligands without the need for additional N-protection steps, thereby accelerating hit-to-lead timelines.

Histamine H3 Receptor Radioligands and PET Tracers

Given the established role of N-methyl imidazole derivatives in histamine H3 receptor pharmacology, 3-(1-Methyl-1H-imidazol-5-yl)propan-1-ol can be utilized as a precursor for the synthesis of novel radioligands, analogous to the development of [18F]fluoroproxyfan and [125I]iodoproxyfan [3]. Its defined physicochemical properties (logP 0.345, pKa 15.07) and high commercial purity facilitate the reproducible preparation of radiolabeled compounds for PET imaging and in vitro binding studies. This application is particularly relevant for neuroscientists and imaging specialists seeking to map histamine H3 receptor distribution in the brain.

Kinase Inhibitor Scaffolds and Enzyme Probes

The compound's imidazole ring is a recognized zinc-binding motif in metalloenzyme inhibitors and can serve as a hinge-binding element in kinase inhibitor design [4]. 3-(1-Methyl-1H-imidazol-5-yl)propan-1-ol provides a convenient handle (primary alcohol) for further functionalization, allowing chemists to attach diverse warheads or linkers for target engagement studies. Its N-methylated state avoids potential off-target interactions associated with free N-H imidazoles, making it a preferred building block for the synthesis of selective chemical probes and tool compounds in kinase drug discovery programs.

Imidazole-Containing MOFs and Coordination Complexes

The N-methyl imidazole moiety in 3-(1-Methyl-1H-imidazol-5-yl)propan-1-ol offers distinct coordination chemistry compared to unsubstituted imidazoles, influencing the topology and stability of metal-organic frameworks [2]. Its ability to act as a monodentate ligand via the pyridine-like nitrogen, combined with a flexible hydroxypropyl tether, makes it a valuable linker for constructing functional porous materials with applications in gas storage, catalysis, and sensing. The compound's solubility profile and commercial availability in high purity [1] further support its use in reproducible MOF syntheses.

Application
Selection Property
Validation Focus
CNS ligand library synthesis
N-methyl imidazole scaffold, primary alcohol handle
Binding affinity and metabolic stability assessment
Radioligand precursor development
Defined logP and pKa profile
Radiochemical purity and in vitro binding reproducibility
Kinase inhibitor tool compound synthesis
N-methyl imidazole hinge-binding motif
Target engagement and selectivity profiling
MOF linker synthesis
Monodentate N-methyl imidazole coordination
Framework topology and stability characterization

Technical Documentation Hub

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13 linked technical documents
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